molecular formula C11H20Cl2N2O B2815772 (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl CAS No. 2007916-74-5

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl

Cat. No.: B2815772
CAS No.: 2007916-74-5
M. Wt: 267.19
InChI Key: LAVAXZCEGFOATB-XRIOVQLTSA-N
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Description

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to a phenol ring. The presence of these functional groups makes it a versatile compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by the introduction of the amino and dimethylamino groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino groups can produce various amine derivatives.

Scientific Research Applications

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dimethylamino groups play a crucial role in these interactions, facilitating binding and modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Dimethylamino)propyl)docosanamide: Similar in structure but with a longer alkyl chain.

    Behenamidopropyl dimethylamine: Another compound with a similar functional group arrangement but different applications.

Uniqueness

(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is unique due to its specific combination of functional groups and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(2S)-3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVAXZCEGFOATB-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CC=C(C=C1)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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